Sodium-Free Salty Taste Enhancement: MAG Delivers Equivalent Salty Taste Intensity to MSG Across Sodium Chloride Reduction Ranges
In a controlled sensory study employing Central Composite Rotational Design (CCRD) and time-intensity (TI) analysis, monoammonium glutamate (MAG) demonstrated salty taste enhancement capacity equivalent to monosodium glutamate (MSG) across sodium chloride reduction ranges from 0% to 100%. Both glutamates (MAG and MSG) showed greater capacity to enhance salty taste than nucleotide-based enhancers (IMP and GMP). The intensity of umami taste using all examined flavor enhancers (MAG, MSG, IMP, GMP) showed a similar sensory profile, and temporal perception curves of salty and umami tastes also demonstrated similar temporal profiles [1].
| Evidence Dimension | Salty taste enhancement capacity (sensory intensity rating) |
|---|---|
| Target Compound Data | Equivalent salty taste enhancement to MSG; greater capacity than IMP/GMP |
| Comparator Or Baseline | Monosodium glutamate (MSG) as positive control; disodium inosinate (IMP) and disodium guanylate (GMP) as comparators |
| Quantified Difference | Glutamates (MAG/MSG) > nucleotides (IMP/GMP) in salty taste enhancement; MAG and MSG statistically equivalent in enhancement capacity |
| Conditions | Sensory evaluation using time-intensity (TI) and temporal dominance of sensations (TDS) analyses; NaCl reduction range 0–100%; enhancer concentration range 0–1% |
Why This Matters
This direct head-to-head evidence demonstrates that MAG can replace MSG in sodium-reduced formulations without compromising salty taste enhancement efficacy, enabling compliance with sodium-reduction targets while maintaining sensory performance.
- [1] Rocha RAR, Ribeiro MN, Silva GA, Rocha LCR, Pinheiro ACM, Nunes CA, Carneiro JDS. Temporal profile of flavor enhancers MAG, MSG, GMP, and IMP, and their ability to enhance salty taste, in different reductions of sodium chloride. J Food Sci. 2020;85(5):1565-1575. View Source
